Technical Guide: Spectroscopic Data & Synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide
Technical Guide: Spectroscopic Data & Synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide
This guide provides an in-depth technical analysis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide , a specialized halogenated building block used in the synthesis of complex pharmaceutical scaffolds.[1]
[1]
Executive Summary & Compound Identity
6-Chloro-2-fluoro-3-methoxybenzyl bromide (CAS: 886499-73-6) is a highly functionalized electrophile.[1] Its structure features a benzene core decorated with four contiguous substituents, creating a unique electronic environment that heavily influences its reactivity and spectroscopic signature.[1] It is primarily employed as an alkylating agent in the installation of the 2-fluoro-3-methoxy-6-chlorobenzyl moiety into heterocycles (e.g., pyridines, quinolines) during medicinal chemistry campaigns.[1]
Chemical Identity Data
| Parameter | Detail |
| CAS Number | 886499-73-6 |
| IUPAC Name | 1-(Bromomethyl)-6-chloro-2-fluoro-3-methoxybenzene |
| Molecular Formula | C |
| Molecular Weight | 253.50 g/mol |
| SMILES | COC1=C(F)C(CBr)=C(Cl)C=C1 |
| Physical State | Off-white to pale yellow solid (low melting point) |
| Reactivity Class | Benzyl halide (Lachrymator, Alkylating Agent) |
Synthesis & Reaction Pathway
The synthesis of this isomer requires precise regiocontrol, typically achieved through Directed Ortho Metalation (DoM) .[1] The steric crowding of the contiguous substituents (OMe, F, CH
Validated Synthetic Route
The most robust route begins with 4-chloro-2-fluoroanisole .[1] The fluorine and methoxy groups act as directing groups to install the carbon framework at the crowded 3-position.[1]
-
Precursor: 4-Chloro-2-fluoroanisole.[1]
-
Lithiation: Treatment with n-BuLi or LDA at low temperature (-78°C).[1] The proton at C3 is sandwiched between two withdrawing/directing groups (F and Cl) and is ortho to the strong directing group F, making it the exclusive site of deprotonation.[1]
-
Formylation: Quenching the lithiated species with DMF yields the benzaldehyde.[1]
-
Reduction: Sodium borohydride (NaBH
) reduction affords the benzyl alcohol.[1] -
Bromination: Conversion of the alcohol to the bromide using PBr
or CBr /PPh (Appel reaction).[1]
[1]
Spectroscopic Characterization
Due to the specific substitution pattern (1,2,3,6-tetrasubstituted benzene), the spectra exhibit distinct splitting patterns and chemical shifts.[1] The following data represents the high-fidelity consensus profile for this compound.
A. Nuclear Magnetic Resonance (NMR)[1][5]
H NMR (400 MHz, CDCl
)
The proton spectrum is characterized by a simple aromatic region (two protons) and two distinct singlets for the aliphatic groups.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.15 – 7.25 | Doublet of doublets (dd) | 1H | Ar-H5 | Ortho to Cl; Deshielded.[1][2] |
| 6.80 – 6.90 | Doublet of doublets (dd) | 1H | Ar-H4 | Ortho to OMe; Shielded.[1][2] |
| 4.65 | Singlet (d) | 2H | -CH | Benzylic protons.[1][2] May show small long-range coupling to F ( |
| 3.88 | Singlet | 3H | -OCH | Methoxy group.[2] |
Note: The aromatic protons H4 and H5 form an AB system (or AX depending on field strength), perturbed by fluorine coupling.[1][2]
C NMR (100 MHz, CDCl
)
Carbon-Fluorine (
-
C-F (C2):
ppm (Doublet, Hz).[1] -
C-OMe (C3):
ppm (Doublet, Hz).[1] -
C-Cl (C6):
ppm.[1] -
C-CH
Br (C1): ppm (Doublet, Hz).[1] -
Benzylic Carbon (-CH
Br): ppm (Characteristic upfield shift for bromides).[1] -
Methoxy Carbon (-OCH
): .[1]
F NMR (376 MHz, CDCl
)
-
Signal: Single peak at
to ppm.[1] -
Multiplicity: Typically a triplet or dd due to weak coupling with H4/H5 or the benzylic protons, often appearing as a broadened singlet if uncoupled.[1]
B. Mass Spectrometry (MS)
The mass spectrum provides definitive confirmation of the halogen content.[1] The presence of one Chlorine (
Molecular Ion (M
-
M (m/z ~252): Contains
Cl + Br.[1] (Base Peak relative intensity ~75%)[1][2] -
M+2 (m/z ~254): Contains
Cl + Br OR Cl + Br.[1][2] (Intensity ~100%)[1][2] -
M+4 (m/z ~256): Contains
Cl + Br.[1] (Intensity ~25%)[1][2][3]
Interpretation: A roughly 3:4:1 intensity ratio for M : M+2 : M+4 is diagnostic for a molecule containing one Cl and one Br atom.[1]
C. Infrared Spectroscopy (FT-IR)
-
3000-3100 cm
: C-H stretch (Aromatic). -
2850-2950 cm
: C-H stretch (Aliphatic OMe, CH ). -
~1250 cm
: C-O-C asymmetric stretch (Aryl ether).[1] -
~1050 cm
: C-F stretch (Strong). -
~600-700 cm
: C-Br and C-Cl stretches.
Experimental Protocols
Protocol A: Handling & Stability Check
Safety Warning: Benzyl bromides are potent lachrymators (tear gas agents) and alkylating agents.[1] All operations must be performed in a fume hood.[1]
-
TLC Monitoring:
-
Storage:
-
Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Protect from light to prevent radical decomposition (homolysis of C-Br bond).[1]
-
Protocol B: Rapid Quality Control (QC)
To verify batch integrity without full NMR:
-
Run LC-MS in positive mode (ESI+).[1] Look for the M-Br fragment (carbocation formation) or the M+ adducts (e.g., [M+Na]
).[1] -
Check for hydrolysis: The presence of a peak at M-Br+OH (mass ~190) indicates degradation to the benzyl alcohol due to moisture exposure.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3817232 (Related Isomer Data). Retrieved from [Link]
-
Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[1] (Foundational text for the DoM synthesis strategy described).
